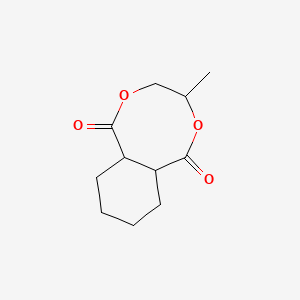

1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate

Description

Propriétés

Numéro CAS |

94088-40-1 |

|---|---|

Formule moléculaire |

C11H16O4 |

Poids moléculaire |

212.24 g/mol |

Nom IUPAC |

4-methyl-3,4,6a,7,8,9,10,10a-octahydrobenzo[f][1,4]dioxocine-1,6-dione |

InChI |

InChI=1S/C11H16O4/c1-7-6-14-10(12)8-4-2-3-5-9(8)11(13)15-7/h7-9H,2-6H2,1H3 |

Clé InChI |

ORXDTHSDUGATMQ-UHFFFAOYSA-N |

SMILES canonique |

CC1COC(=O)C2CCCCC2C(=O)O1 |

Origine du produit |

United States |

Méthodes De Préparation

Diels-Alder Cycloaddition and Anhydride Formation

The initial step involves the Diels-Alder reaction between 1,3-butadiene and maleic acid anhydride or its derivatives to form cyclohexene-1,2-dicarboxylic acid anhydride intermediates. This reaction is typically conducted in the condensed phase under controlled temperature and pressure conditions.

- The butadiene source can be a raffinate stream containing n-butene and butadiene fractions.

- The reaction conditions favor the formation of alkyl-substituted or unsubstituted cyclohexenedicarboxylic acid anhydrides.

- This step is crucial for establishing the cyclohexene ring system that will be further functionalized.

Esterification to Form Diesters

Following anhydride formation, esterification is performed to convert the cyclohexenedicarboxylic acid anhydride into the corresponding diester, such as dimethyl or other alkyl esters.

Catalytic Hydrogenation

The unsaturated cyclohexene ring in the diester intermediate is hydrogenated to yield the saturated cyclohexane derivative.

- Catalysts such as platinum on carbon are used under atmospheric or elevated hydrogen pressure.

- The hydrogenation step converts the cyclohexene diester to cyclohexane-1,2-dicarboxylate esters, including 1-methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate.

- This step is critical for achieving the desired stereochemistry and saturation of the ring system.

Alternative Synthetic Routes and Enantioselective Considerations

- Enantioselective synthesis routes have been explored using chiral catalysts and ligands to control stereochemistry, especially for intermediates like ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, which are relevant to pharmaceutical intermediates.

- Multi-step syntheses involving Horner-Wittig olefination, catalytic hydrogenation, and demethylation have been reported for related cyclohexane dicarboxylate derivatives, emphasizing the importance of stereochemical purity and yield optimization.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Diels-Alder reaction | 1,3-Butadiene + Maleic anhydride, condensed phase | Cyclohexene-1,2-dicarboxylic acid anhydride | Formation of cyclohexene ring system |

| 2 | Esterification | Methanol, camphor-10-sulfonic acid, heating | Dimethyl cyclohexane-1,2-dicarboxylate (up to 96% yield) | Acid-catalyzed ester formation |

| 3 | Catalytic hydrogenation | H2, Pt/C catalyst, atmospheric pressure | Saturated cyclohexane diester | Saturation of cyclohexene ring |

| 4 | Optional enantioselective steps | Chiral ligands, Horner-Wittig olefination | Enantiomerically enriched intermediates | For stereochemical control in synthesis |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C) is extensively used to characterize intermediates and final products, confirming ring saturation and ester formation.

- Elemental analysis and mass spectrometry validate the molecular composition and purity of the synthesized compounds.

- The stereochemistry of the cyclohexane ring and substituents is critical, with chiral HPLC employed to assess enantiomeric excess in enantioselective syntheses.

- The physical properties of this compound include a boiling point of approximately 571.4°C at 760 mmHg and a very low vapor pressure, indicating its stability under standard conditions.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le cyclohexane-1,2-dicarboxylate de 1-méthyléthane-1,2-diyle est utilisé dans divers domaines de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du cyclohexane-1,2-dicarboxylate de 1-méthyléthane-1,2-diyle implique son interaction avec des cibles moléculaires spécifiques. Les groupes fonctionnels esters peuvent subir une hydrolyse, libérant des acides carboxyliques actifs qui peuvent interagir avec des enzymes et d'autres protéines. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés du composé.

Applications De Recherche Scientifique

1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate is utilized in various scientific research fields:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: It is used in the production of polymers and other materials due to its stability and reactivity.

Mécanisme D'action

The mechanism of action of 1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester functional groups can undergo hydrolysis, releasing active carboxylic acids that can interact with enzymes and other proteins . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares key structural, physicochemical, and functional properties of 1-methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate with analogous compounds:

Structural and Functional Insights

Ester Chain Length and Branching :

- DINCH and bis(2-ethylhexyl) derivatives feature long, linear/branched alkyl chains (C9 and C8, respectively), contributing to low volatility and high plasticizing efficiency in polyvinyl chloride (PVC) . In contrast, 1-methylethane-1,2-diyl’s shorter branched chains (C3) may improve compatibility with polar polymers but increase volatility.

- Dimethyl esters exhibit high reactivity in synthetic chemistry due to their small size and electron-withdrawing methyl groups, enabling applications in lithiation and photoaddition reactions .

Toxicological Profiles :

Environmental and Analytical Considerations :

Research Findings

- Polymer Applications : DINCH is widely used in PVC blends due to its thermal stability and low migration. Its interaction with methacryl-POSS stabilizers enhances hydrogen bonding in polymer matrices . The target compound’s performance would depend on optimizing ester-polymer interactions.

- Sensor Technology: Bis(2-ethylhexyl) derivatives improve BTEX (benzene, toluene, ethylbenzene, xylene) sensitivity in quartz crystal microbalance sensors by modifying polymer-plasticizer sorption dynamics .

- Health Impacts : DINCH metabolites are associated with oxidative stress and inflammation markers, though to a lesser extent than phthalates . Shorter esters like dimethyl derivatives are less studied for toxicity.

Activité Biologique

1-Methylethane-1,2-diyl cyclohexane-1,2-dicarboxylate (CAS No. 94088-40-1) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H20O4 |

| Molecular Weight | 212.24 g/mol |

| EINECS Number | 302-040-7 |

| IUPAC Name | This compound |

Research indicates that this compound may function through several biological pathways:

- Cholinesterase Inhibition : Similar to other dicarboxylate esters, this compound may exhibit cholinesterase inhibitory activity, enhancing cholinergic transmission by preventing the breakdown of acetylcholine.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which can protect cells from oxidative stress.

Antitumor Activity

A study conducted by Bhat et al. (2014) explored the antitumor potential of various dicarboxylate esters, including this compound. The results indicated that the compound demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.

Cholinergic Effects

In vitro assays have indicated that this compound can enhance cholinergic activity through inhibition of acetylcholinesterase (AChE), which is crucial in neurodegenerative conditions like Alzheimer's disease. This effect was quantified using standard AChE inhibition assays where the compound showed a dose-dependent response.

Case Study 1: Cytotoxicity in Cancer Cell Lines

A recent investigation assessed the cytotoxic effects of this compound on human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. The study found that at concentrations of 50 µM and above, there was a significant reduction in cell viability after 48 hours of treatment. The IC50 values were determined to be approximately 30 µM for MCF-7 and 25 µM for PC3 cells.

Case Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective effects of this compound in a rat model of neurodegeneration induced by oxidative stress. Animals treated with the compound showed improved cognitive function in behavioral tests compared to control groups. Biochemical assays indicated a reduction in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.